EOAI3402143 -

EOAI3402143

Catalog Number: EVT-267430
CAS Number:
Molecular Formula: C25H28Cl2N4O3
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EOAI3402143, chemically named (E)-2-Cyano-3-(3,6-dichloropyridin-2-yl)-N-(1-(4-(2-morpholinoethoxy)phenyl)butyl)acrylamide, is a small-molecule inhibitor with high specificity for the deubiquitinases (DUBs) USP9X and USP24. [, , , , ] DUBs are enzymes that counteract the ubiquitin-proteasome system by removing ubiquitin tags from proteins, thus rescuing them from degradation. [, , ] EOAI3402143 is a valuable tool in scientific research, particularly in the fields of oncology and cell signaling, to investigate the roles of USP9X and USP24 in various cellular processes. [, , , , , , , ]

WP1130

Compound Description: WP1130 is a partially selective small-molecule inhibitor of the deubiquitinase USP9X. It has been shown to induce apoptosis and reduce Mcl-1 protein levels in multiple myeloma cells. [] WP1130 also inhibits the activity of USP24, a deubiquitinase closely related to USP9X. [] In JAK2-V617F-positive leukemic cells, WP1130 inhibits proliferation, induces apoptosis, and downregulates activated JAK2-V617F by enhancing its K63-linked polyubiquitination. []

Vemurafenib

Compound Description: Vemurafenib (PLX4032) is a selective inhibitor of the BRAF kinase, particularly the BRAFV600E mutation commonly found in melanoma. [, ] It acts by blocking the MAPK/ERK signaling pathway, thereby inhibiting tumor cell growth and proliferation.

Relevance: While not structurally related to EOAI3402143, Vemurafenib is relevant because research indicates that the activity of USP5, a target of EOAI3402143, is suppressed by Vemurafenib in melanoma cells sensitive to the drug. [] This suggests a potential synergistic effect when combining EOAI3402143 with BRAF inhibitors like Vemurafenib in melanoma treatment.

Wnt3A

Compound Description: Wnt3A is a secreted glycoprotein that activates the Wnt/β-catenin signaling pathway. [] This pathway plays a role in cell proliferation, differentiation, and apoptosis. In melanoma, activation of the Wnt/β-catenin pathway appears to be anti-oncogenic. []

Relevance: While not a traditional small molecule like EOAI3402143, Wnt3A is relevant because research shows that EOAI3402143, through inhibition of USP9X, can enhance the apoptotic response to Wnt3A treatment in melanoma cells. [] This suggests a potential therapeutic strategy combining Wnt pathway activation with USP9X inhibition in melanoma.

BH3 Mimetics

Compound Description: BH3 mimetics are a class of small-molecule inhibitors that target anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. [] These proteins regulate the intrinsic apoptotic pathway, and their inhibition can promote apoptosis in cancer cells.

Relevance: While not directly inhibiting the same targets as EOAI3402143, BH3 mimetics are relevant because studies show that combining them with EOAI3402143 synergistically enhances apoptosis in JAK2-V617F-positive leukemic cells. [] This highlights the potential for combination therapies targeting both deubiquitinases like USP9X and anti-apoptotic proteins for improved therapeutic outcomes.

Overview

EOAI3402143 is a small-molecule inhibitor specifically designed to target deubiquitinating enzymes, particularly the ubiquitin-specific protease 5. Deubiquitinating enzymes play critical roles in regulating protein degradation pathways and cellular signaling, making them significant targets for therapeutic intervention in various diseases, including cancer. EOAI3402143 has garnered attention due to its potential to modulate these pathways effectively.

Source and Classification

EOAI3402143 was synthesized as part of research aimed at developing selective inhibitors for deubiquitinating enzymes. It falls under the category of small-molecule inhibitors that target specific enzymatic activities within cellular pathways. The compound is classified as a deubiquitinase inhibitor, which means it interferes with the function of enzymes that remove ubiquitin from proteins, thereby influencing their stability and activity.

Synthesis Analysis

The synthesis of EOAI3402143 involves a multi-step chemical process that includes:

  1. Ligand-Based Approach: The compound was developed using a ligand-based strategy, which focuses on modifying existing molecules to enhance their efficacy and selectivity.
  2. Chemical Reactions: Various organic synthesis techniques were employed, including coupling reactions and purification processes to isolate the final product.
  3. Technical Details: Specific methods used in the synthesis include:
    • Reactions under controlled temperature conditions to optimize yield.
    • Use of chromatographic techniques for purification.
    • Characterization through nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure.
Molecular Structure Analysis

The molecular structure of EOAI3402143 can be described as follows:

  • Chemical Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific molecular structure derived from synthesis).
  • Structural Features: The compound contains functional groups that are crucial for its interaction with deubiquitinating enzymes, enhancing its binding affinity and specificity.
  • Data: Structural data may include bond lengths, angles, and spatial configuration derived from crystallographic studies or computational modeling.
Chemical Reactions Analysis

EOAI3402143 undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Binding Interaction: The compound binds to the active site of ubiquitin-specific protease 5, inhibiting its activity.
  2. Inhibition Mechanism: By occupying the active site, EOAI3402143 prevents the enzyme from catalyzing the removal of ubiquitin from target proteins, leading to altered cellular signaling pathways.
  3. Technical Details: Kinetic studies may reveal the inhibition constants and the nature of binding (competitive or non-competitive).
Mechanism of Action

The mechanism by which EOAI3402143 exerts its effects involves several key processes:

  1. Targeting Deubiquitinating Enzymes: The primary action is through selective inhibition of ubiquitin-specific protease 5, which is involved in maintaining protein homeostasis within cells.
  2. Impact on Ubiquitin Pathways: By inhibiting this enzyme, EOAI3402143 disrupts normal ubiquitination processes, leading to accumulation of ubiquitinated proteins that may trigger apoptotic pathways in cancer cells.
  3. Data on Efficacy: Experimental data indicate that treatment with EOAI3402143 results in decreased proliferation of cancer cell lines in vitro, demonstrating its potential therapeutic application.
Physical and Chemical Properties Analysis

The physical and chemical properties of EOAI3402143 are essential for understanding its behavior in biological systems:

  • Physical Properties: These may include melting point, solubility in various solvents, and stability under physiological conditions.
  • Chemical Properties: Relevant data would encompass pH stability, reactivity with other biomolecules, and potential metabolic pathways within biological systems.
Applications

EOAI3402143 has several scientific applications:

  1. Cancer Research: Due to its ability to inhibit deubiquitinating enzymes, it is being investigated as a potential therapeutic agent for various cancers where these pathways are dysregulated.
  2. Biochemical Studies: The compound serves as a valuable tool for studying the role of deubiquitinating enzymes in cellular processes such as apoptosis and cell cycle regulation.
  3. Drug Development: Its characteristics make it a candidate for further development into a drug aimed at treating diseases associated with aberrant protein degradation mechanisms.

Properties

Product Name

EOAI3402143

IUPAC Name

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide

Molecular Formula

C25H28Cl2N4O3

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+

InChI Key

IIKVQQNZHGBYGQ-KNTRCKAVSA-N

SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N

Solubility

Soluble in DMSO

Synonyms

EOAI 402143 Tosylate; EOAI 3402143 Tosylate; EOAI-3402143 Tosylate; EOAI3402143 Tosylate salt; G9 Tosylate; G9 Tosylate salt;

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N

Isomeric SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.